5-((6-Chlorohexyl)oxy)pentan-1-ol
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Overview
Description
5-((6-Chlorohexyl)oxy)pentan-1-ol is an organic compound with the molecular formula C11H23ClO2 It is a chlorinated ether alcohol, characterized by the presence of a chlorohexyl group attached to a pentanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((6-Chlorohexyl)oxy)pentan-1-ol typically involves the reaction of 6-chlorohexanol with 1-bromopentane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-((6-Chlorohexyl)oxy)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.
Reduction: LiAlH4 in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 5-((6-Chlorohexyl)oxy)pentanal or 5-((6-Chlorohexyl)oxy)pentanoic acid.
Reduction: Formation of 5-((6-Chlorohexyl)oxy)pentane.
Substitution: Formation of 5-((6-Azidohexyl)oxy)pentan-1-ol or 5-((6-Thiocyanatohexyl)oxy)pentan-1-ol.
Scientific Research Applications
5-((6-Chlorohexyl)oxy)pentan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 5-((6-Chlorohexyl)oxy)pentan-1-ol depends on its specific application. In biological systems, it may interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects. The chlorohexyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid bilayers. Additionally, the hydroxyl group can form hydrogen bonds with biological targets, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
5-((6-Bromohexyl)oxy)pentan-1-ol: Similar structure but with a bromo group instead of a chloro group.
5-((6-Iodohexyl)oxy)pentan-1-ol: Similar structure but with an iodo group instead of a chloro group.
5-((6-Methoxyhexyl)oxy)pentan-1-ol: Similar structure but with a methoxy group instead of a chloro group.
Uniqueness
5-((6-Chlorohexyl)oxy)pentan-1-ol is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity. The chloro group can participate in various substitution reactions, making the compound versatile for synthetic applications. Additionally, the compound’s lipophilicity and ability to form hydrogen bonds contribute to its potential as a bioactive molecule.
Properties
IUPAC Name |
5-(6-chlorohexoxy)pentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23ClO2/c12-8-4-1-2-6-10-14-11-7-3-5-9-13/h13H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGCCFLLCSWKRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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